N-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]-3-methylsulfonylpyrrolidine-1-carboxamide
Description
N-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]-3-methylsulfonylpyrrolidine-1-carboxamide is a complex organic compound featuring a pyrrolidine ring system. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a methoxyethyl group and a methylsulfonyl group attached to the pyrrolidine rings. These functional groups contribute to the compound’s chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]-3-methylsulfonylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4S/c1-21-9-8-16-6-3-4-12(16)10-15-14(18)17-7-5-13(11-17)22(2,19)20/h12-13H,3-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGYFNPTSZEPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC1CNC(=O)N2CCC(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]-3-methylsulfonylpyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through various methods, such as the reaction of 1,4-diamines with dihaloalkanes under basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by a methoxyethyl group.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through sulfonylation reactions, using reagents like methanesulfonyl chloride in the presence of a base.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The pyrrolidine rings can undergo nucleophilic substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]-3-methylsulfonylpyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]-3-methylsulfonylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and methylsulfonyl groups can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]-pyrrolidine-1-carboxamide: Lacks the methylsulfonyl group, which may reduce its reactivity and biological activity.
N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-3-methylsulfonylpyrrolidine-1-carboxamide: The hydroxyethyl group can alter the compound’s solubility and reactivity compared to the methoxyethyl group.
N-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]-3-methylsulfonylpyrrolidine-2-carboxamide: Variation in the position of the carboxamide group can affect the compound’s binding properties and biological activity.
Uniqueness
N-[[1-(2-methoxyethyl)pyrrolidin-2-yl]methyl]-3-methylsulfonylpyrrolidine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxyethyl and methylsulfonyl groups enhances its potential as a versatile intermediate in synthesis and as a bioactive molecule in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
